3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline is an organic compound that belongs to the class of anilines, which are derivatives of benzene with an amino group attached to the aromatic ring This compound is characterized by the presence of a chlorine atom at the 3-position, a cyclopropylmethyl group attached to the nitrogen atom, and a fluorine atom at the 4-position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of a suitable benzene derivative to introduce a nitro group.
Reduction: Reduction of the nitro group to an amino group.
Halogenation: Introduction of chlorine and fluorine atoms at the desired positions on the aromatic ring.
Alkylation: Alkylation of the amino group with cyclopropylmethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium methoxide), and electrophiles (e.g., acyl chlorides).
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluoroaniline: Lacks the cyclopropylmethyl group, making it less sterically hindered.
N-(cyclopropylmethyl)-4-fluoroaniline: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-chloro-N-(cyclopropylmethyl)aniline: Lacks the fluorine atom, which can influence its electronic properties.
Uniqueness
3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the cyclopropylmethyl group, makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
939757-92-3 |
---|---|
Molecular Formula |
C10H11ClFN |
Molecular Weight |
199.65 g/mol |
IUPAC Name |
3-chloro-N-(cyclopropylmethyl)-4-fluoroaniline |
InChI |
InChI=1S/C10H11ClFN/c11-9-5-8(3-4-10(9)12)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2 |
InChI Key |
HQWTVQHZKSLPLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.